molecular formula C10H9N3O2 B11894468 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

Cat. No.: B11894468
M. Wt: 203.20 g/mol
InChI Key: JDZPEADBJXLTPQ-UHFFFAOYSA-N
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Description

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine is unique due to its fused dioxino ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

InChI

InChI=1S/C10H9N3O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2,(H2,11,12,13)

InChI Key

JDZPEADBJXLTPQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CN=C3N

Origin of Product

United States

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